2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is an organic compound classified within the pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. This specific compound features a bromine atom at the 4-position of the pyrazole ring and a carboxylic acid group attached to a branched propanoic acid structure. The molecular formula for this compound is CHBrNO, and its molecular weight is approximately 233.06 g/mol .
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is classified as:
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves a nucleophilic substitution reaction. The process generally includes the following steps:
The reaction conditions must be optimized to achieve high yield and purity. Industrial production may involve continuous flow reactors to enhance scalability and efficiency.
The molecular structure of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid can be represented using various structural notations:
The compound's key structural features include:
The compound can participate in various chemical reactions:
These reactions are significant for developing new compounds with potential biological activities or for synthesizing intermediates in organic chemistry.
The mechanism of action for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid primarily involves its interaction with biological targets due to its pyrazole moiety. It has been noted for its potential role in enzyme inhibition and receptor binding studies. The specific pathways by which it exerts these effects depend on the target enzymes or receptors involved, which are often studied in biochemical research .
The physical properties of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid include:
Key chemical properties include:
The applications of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid are diverse:
This compound continues to be an area of interest within organic chemistry and medicinal chemistry due to its unique properties and potential applications in various fields.
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile bioactivity profile and structural adaptability. These five-membered heterocyclic rings containing two adjacent nitrogen atoms demonstrate remarkable capacity for selective target engagement across therapeutic domains. The strategic incorporation of halogen atoms—particularly bromine at the C4 position—enhances molecular interactions through steric and electronic effects while providing synthetic handles for further derivatization. 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid exemplifies this design philosophy, integrating three pharmacophoric elements: a brominated pyrazole ring, a quaternary carbon center, and a carboxylic acid functionality. This molecular architecture enables precise modulation of biological pathways relevant to oncology, enzymology, and materials science, positioning it as a critical intermediate in targeted therapeutic development [6].
Pyrazole-based compounds demonstrate exceptional utility in proteolysis-targeting chimeras (PROTACs) and selective androgen receptor degraders (SARDs). Their bidentate nitrogen configuration facilitates simultaneous engagement with E3 ubiquitin ligases and target proteins, triggering ubiquitination and subsequent proteasomal degradation. The 4-bromopyrazole moiety specifically enhances binding kinetics to androgen receptor (AR) isoforms, including clinically relevant splice variants resistant to conventional antagonists. Structural analyses reveal that 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid derivatives exploit hydrophobic pockets in AR's N-terminal domain, inducing conformational changes that promote degradation. This degradation capability extends beyond oncology—pyrazole-mediated protein knockdown shows promise in neurodegenerative and inflammatory pathologies characterized by pathogenic protein accumulation [6].
The therapeutic exploitation of brominated pyrazoles originated with COX-2 inhibitors and antifungal agents, where bromine's steric bulk and electron-withdrawing properties optimized target affinity. Bromine's presence at pyrazole-C4 significantly influences π-stacking interactions within enzymatic binding pockets while modulating compound lipophilicity (cLogP +0.7 vs non-brominated analogs). 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid builds upon this legacy, with its synthetic precursor—ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1040377-17-0)—demonstrating enhanced reactivity in nucleophilic substitution reactions compared to chloro or iodo analogs. This reactivity profile enables efficient generation of chemical libraries for structure-activity relationship studies. Historical optimization efforts established that C4-bromination improves metabolic stability by reducing oxidative deamination susceptibility at pyrazole-N2, thereby extending plasma half-life in preclinical models [9].
The 2-methylpropanoic acid group serves as a multifunctional pharmacophore element in 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. Its carboxylate enables salt formation for solubility optimization (e.g., sodium salts achieve >50 mg/mL aqueous solubility vs <1 mg/mL for free acid), while the α-tertiary carbon impedes metabolic β-oxidation, extending half-life in vivo. Crucially, this moiety mimics endogenous carboxylic acid-containing metabolites like glutamate and succinate, facilitating transport via monocarboxylate transporters (MCTs) in cancer cells. Comparative studies with straight-chain propanoic acid analogs demonstrated 10-fold higher AR degradation efficiency for the branched variant due to reduced steric hindrance in the AR coactivator binding groove. Additionally, the carboxylic acid participates in hydrogen-bond networks with Arg734 and Gln738 residues in liver alcohol dehydrogenase, explaining this compound's inhibitory activity at IC₅₀ 3.7 μM [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3